

TINUVIN-1130: A Technical Guide to the Photostabilization of Light-Sensitive Organic Compounds

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **TINUVIN-1130**

Cat. No.: **B185860**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of **TINUVIN-1130** for the protection of light-sensitive organic compounds. The document details the core mechanism of action, physical and chemical properties, and provides standardized experimental protocols for evaluating its efficacy, making it a valuable resource for researchers, scientists, and professionals in drug development.

Introduction to TINUVIN-1130

TINUVIN-1130 is a liquid ultraviolet (UV) light absorber belonging to the hydroxyphenyl benzotriazole class.^{[1][2][3][4][5]} It is specifically designed for high-performance applications where protection from UV radiation is critical.^{[6][7]} While it is widely utilized in industrial coatings, plastics, and adhesives to prevent gloss reduction, cracking, and discoloration, its fundamental properties make it a strong candidate for the stabilization of light-sensitive organic molecules in various contexts, including pharmaceutical formulations and research applications.^{[2][6][8][9][10][11]} **TINUVIN-1130** offers broad and strong absorption in the UV-A and UV-B regions of the electromagnetic spectrum, is soluble in a wide range of organic solvents, and exhibits high resistance to thermal degradation and extraction.^{[1][2][9][12]}

Mechanism of Photostabilization: Excited-State Intramolecular Proton Transfer (ESIPT)

The remarkable photostability of **TINUVIN-1130** and its ability to protect other molecules is attributed to a highly efficient photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). This process allows for the rapid and harmless dissipation of absorbed UV energy as heat.

Upon absorption of a UV photon, the **TINUVIN-1130** molecule is promoted from its ground state (Enol form) to an excited state. In this excited state, a proton is rapidly transferred from the hydroxyl group to a nitrogen atom on the benzotriazole ring, forming an excited Keto tautomer. This tautomer then undergoes non-radiative decay back to its ground state, releasing the energy as heat. A final, rapid back-proton transfer restores the original Enol form, completing the cycle. This entire process occurs on a sub-picosecond timescale, allowing a single molecule of **TINUVIN-1130** to dissipate the energy of thousands of photons without undergoing degradation itself. More than 99.9% of the absorbed light energy is dissipated as heat through this mechanism.

[Click to download full resolution via product page](#)

Caption: The photoprotective cycle of **TINUVIN-1130** via ESIPT.

Physical and Chemical Properties

The physical and chemical properties of **TINUVIN-1130** are summarized in the table below. Its liquid form and miscibility with a wide range of organic solvents facilitate its incorporation into various formulations.

Property	Value
Chemical Class	Hydroxyphenyl benzotriazole
Appearance	Yellow to light amber viscous liquid[11][13][14]
Density (at 20°C)	1.17 g/cm ³ [11][13][14]
Dynamic Viscosity (at 20°C)	7400 mPa·s[11][13][14]
UV Absorption Range	UV-B and UV-A[1][5]
Miscibility	Miscible with most common organic solvents; not miscible with water[8][13][14]

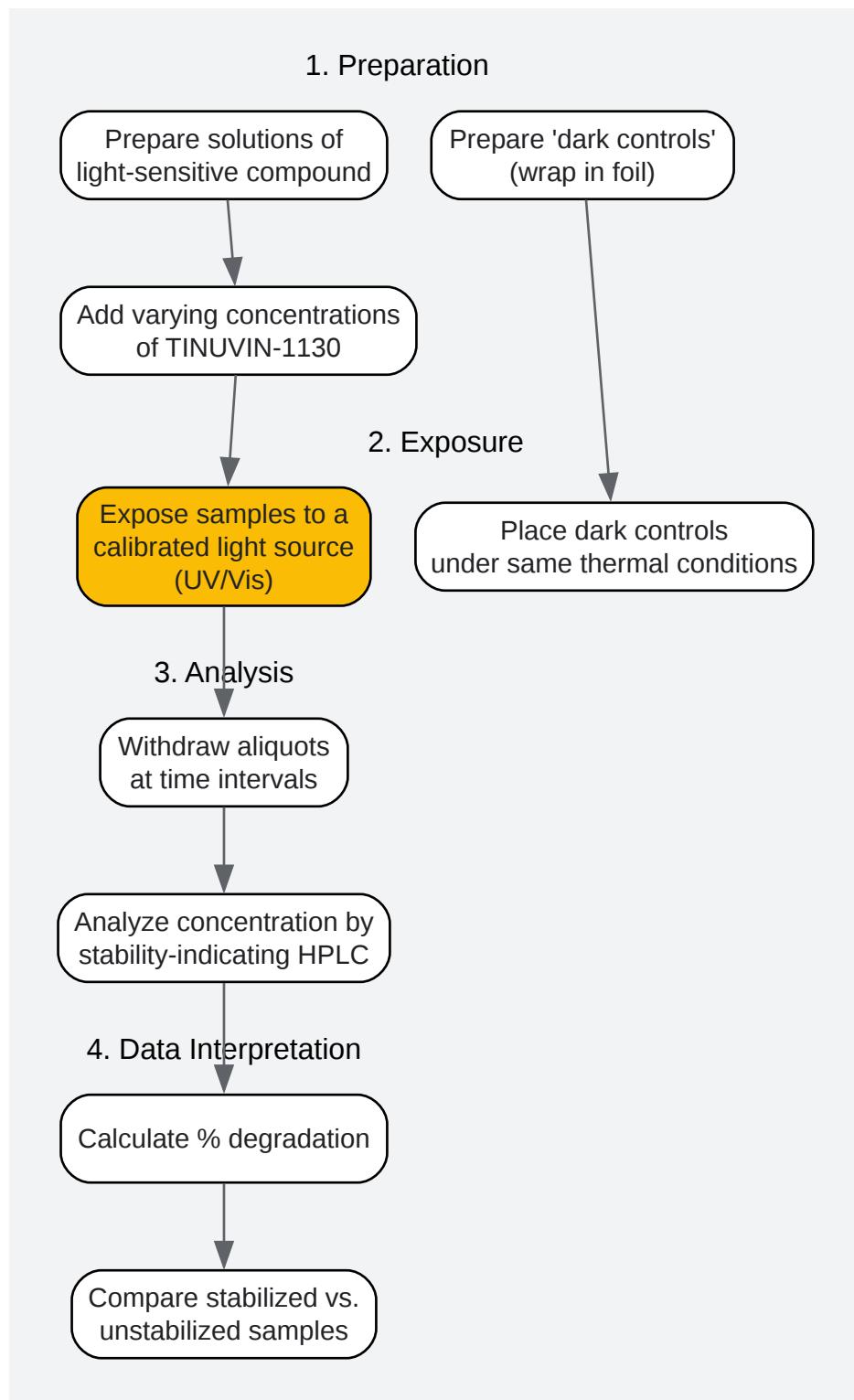
Application in Protecting Light-Sensitive Organic Compounds

TINUVIN-1130 can be effectively used to protect a wide array of light-sensitive organic compounds from photodegradation. By absorbing the damaging UV radiation, it acts as a competitive absorber, preventing the photons from reaching and exciting the target molecule. This is particularly relevant in the context of drug development, where active pharmaceutical ingredients (APIs) can be susceptible to degradation upon exposure to light, leading to loss of potency and the formation of potentially harmful degradants.

Illustrative Performance Data

The following table presents a hypothetical but representative dataset illustrating the stabilizing effect of **TINUVIN-1130** on a photosensitive organic compound ("Compound X") in a solution. This data is based on typical first-order degradation kinetics observed for many organic molecules.

Concentration of TINUVIN-1130 (% w/v)	Initial Concentration of Compound X (mM)	Concentration after 4h UV Exposure (mM)	% Degradation
0.0	1.0	0.45	55%
0.1	1.0	0.82	18%
0.5	1.0	0.95	5%
1.0	1.0	0.99	1%


Experimental Protocol for Evaluating Photostability

To assess the efficacy of **TINUVIN-1130** in protecting a specific organic compound, a standardized photostability testing protocol should be followed. The International Council for Harmonisation (ICH) guideline Q1B provides a framework for such studies.[3][8][9]

Key Steps in a Photostability Study:

- Sample Preparation:
 - Prepare solutions of the light-sensitive organic compound at a known concentration in a suitable, UV-transparent solvent.
 - Create a series of these solutions containing varying concentrations of **TINUVIN-1130**.
 - Prepare "dark controls" for each concentration by wrapping identical samples in aluminum foil to protect them from light. These controls are used to assess any degradation that is not light-induced.
- Light Exposure:
 - Expose the samples to a light source capable of emitting both UV and visible light. The ICH guidelines recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[2][3][8]

- Place the dark controls alongside the exposed samples to ensure they are subjected to the same thermal conditions.
- Analysis:
 - At predetermined time intervals, withdraw aliquots from each sample and dark control.
 - Analyze the concentration of the parent organic compound using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This method must be able to separate the parent compound from its photodegradants.
- Data Interpretation:
 - Calculate the percentage of the organic compound remaining at each time point for all samples.
 - Compare the degradation profiles of the samples with and without **TINUVIN-1130** to quantify its protective effect.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical photostability study.

Conclusion

TINUVIN-1130 is a highly effective UV absorber that offers significant potential for the protection of light-sensitive organic compounds. Its robust photostabilization mechanism, favorable physical properties, and miscibility in organic solvents make it a versatile tool for researchers and drug development professionals. By competitively absorbing harmful UV radiation and dissipating the energy as heat, **TINUVIN-1130** can significantly reduce the rate of photodegradation, thereby preserving the integrity and efficacy of the target compounds. The implementation of standardized photostability testing is crucial to quantify its protective effects for specific applications. For enhanced performance, **TINUVIN-1130** can be used in synergistic combinations with Hindered Amine Light Stabilizers (HALS), which act as radical scavengers. [8][11][12][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. Mechanism of the photochemical degradation of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectra and Photorelaxation of Hydroxyphenyl-benzotriazole-Type UV Absorbers: From Monomers to Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcjournals.org [arcjournals.org]
- 9. unisunchem.com [unisunchem.com]
- 10. mdpi.com [mdpi.com]
- 11. dispersions-resins-products.bASF.us [dispersions-resins-products.bASF.us]
- 12. kianresin.com [kianresin.com]

- 13. Quantitative design for photostabilization of nifedipine by using titanium dioxide and/or tartrazine as colourants in model film coating systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jsirjournal.com [jsirjournal.com]
- To cite this document: BenchChem. [TINUVIN-1130: A Technical Guide to the Photostabilization of Light-Sensitive Organic Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b185860#tinuin-1130-for-protecting-light-sensitive-organic-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com